molecular formula C15H19ClN4O3 B6704687 N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride

Cat. No.: B6704687
M. Wt: 338.79 g/mol
InChI Key: QLBPEWXYQPVLIQ-UHFFFAOYSA-N
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Description

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Properties

IUPAC Name

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3.ClH/c1-10-17-14(22-19-10)9-21-13-4-2-12(3-5-13)18-15(20)11-6-7-16-8-11;/h2-5,11,16H,6-9H2,1H3,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBPEWXYQPVLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=C(C=C2)NC(=O)C3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. Molecular docking studies have shown that the compound can bind to the active sites of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]pyrrolidine-3-carboxamide;hydrochloride is unique due to its specific combination of the 1,2,4-oxadiazole and pyrrolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

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